molecular formula C12H19N5OS B5880655 N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide

N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide

Cat. No. B5880655
M. Wt: 281.38 g/mol
InChI Key: QMGXWQDPXHDCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide, also known as CPTH6, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of histone acetyltransferases, which are enzymes that play a crucial role in gene expression and regulation.

Mechanism of Action

N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the activity of histone acetyltransferases by binding to the active site of the enzyme. This prevents the transfer of acetyl groups from acetyl-CoA to histones, which leads to a decrease in gene expression. The inhibition of histone acetyltransferases by N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been found to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in lab experiments is its specificity for histone acetyltransferases. This allows for targeted inhibition of gene expression and regulation. However, one of the limitations of using N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in scientific research. One of the areas of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further research is also needed to explore the potential of N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to inhibit the activity of histone acetyltransferases, which play a crucial role in gene expression and regulation. N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has various biochemical and physiological effects and has shown promise in the treatment of cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the potential of N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in scientific research and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide involves a multi-step process that starts with the reaction of cyclohexylamine with 2-bromo-2-methylpropionyl chloride to form N-cyclohexyl-2-bromo-2-methylpropanamide. This intermediate is then reacted with thiosemicarbazide to form N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of histone acetyltransferases, which are enzymes that regulate gene expression and play a crucial role in the development and progression of various diseases.

properties

IUPAC Name

N-cyclohexyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5OS/c13-9-6-10(14)17-12(16-9)19-7-11(18)15-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,15,18)(H4,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGXWQDPXHDCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

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